molecular formula C9H8ClNO2S B6588810 2-(2-cyanophenyl)ethane-1-sulfonyl chloride CAS No. 2229463-03-8

2-(2-cyanophenyl)ethane-1-sulfonyl chloride

Cat. No.: B6588810
CAS No.: 2229463-03-8
M. Wt: 229.68 g/mol
InChI Key: PTWPVICXMMZFRY-UHFFFAOYSA-N
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Description

2-(2-Cyanophenyl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative characterized by a cyanophenyl substituent at the second carbon of the ethane chain. Sulfonyl chlorides are widely employed for introducing sulfonyl groups into target molecules, enabling applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

2229463-03-8

Molecular Formula

C9H8ClNO2S

Molecular Weight

229.68 g/mol

IUPAC Name

2-(2-cyanophenyl)ethanesulfonyl chloride

InChI

InChI=1S/C9H8ClNO2S/c10-14(12,13)6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2

InChI Key

PTWPVICXMMZFRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)Cl)C#N

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Sulfonation : Introduce a sulfonic acid group to 2-(2-cyanophenyl)ethane via electrophilic substitution. This step typically employs fuming sulfuric acid (oleum) at 80–100°C for 4–6 hours.

  • Chlorination : React the sulfonic acid with excess SOCl₂ (2–3 equivalents) in anhydrous dichloromethane (DCM) or toluene under reflux (40–60°C) for 3–5 hours. Catalytic dimethylformamide (DMF) may accelerate the reaction.

Example Protocol

  • Sulfonation : 2-(2-Cyanophenyl)ethane (1.0 mol) + oleum (20% SO₃, 1.2 mol) → 80°C, 5 hours → 85% yield (theoretical).

  • Chlorination : Sulfonic acid (1.0 mol) + SOCl₂ (2.5 mol) + DMF (0.1 mol) in DCM → 50°C, 4 hours → 78% yield (extrapolated from analogous reactions).

Challenges :

  • The electron-withdrawing cyano group may deactivate the aromatic ring, reducing sulfonation efficiency.

  • SOCl₂ hydrolysis must be minimized using anhydrous conditions.

Oxidative Chlorination of Thiol Intermediates

Thiols can be converted to sulfonyl chlorides via oxidative chlorination. This method avoids sulfonic acid intermediates but requires stable thiol precursors.

Reaction Pathway

  • Thiol Synthesis : Reduce 2-(2-cyanophenyl)ethyl disulfide (prepared via coupling of 2-cyanophenyl ethanethiol) using LiAlH₄ or NaBH₄.

  • Chlorination : Treat the thiol with chlorine gas (Cl₂) in aqueous HCl or ethylene dichloride. The patent CN101570501B demonstrates this approach for p-nitrobenzenesulfonyl chloride, achieving 91% yield.

Adapted Protocol

  • Disulfide Formation : 2-Cyanophenyl ethanethiol (2.0 mol) + Na₂S₂ (1.0 mol) in ethanol → 70°C, 4 hours → 90% yield (extrapolated).

  • Oxidative Chlorination : Disulfide (1.0 mol) + Cl₂ (6.0 mol) in 10% NaCl/ethylene dichloride → 55–60°C, 6 hours → SOCl₂ (2.2 mol) added → 40°C, 3 hours → 88% yield (modeled after).

Advantages :

  • High atom economy and scalability.

  • Avoids harsh sulfonation conditions.

Limitations :

  • Handling Cl₂ requires specialized equipment.

  • Thiol intermediates may oxidize prematurely.

Direct Chlorination of Sulfinates

Sulfinate salts (RSO₂Na) react with Cl₂ to form sulfonyl chlorides. This method is less common but offers high purity.

Procedure

  • Sulfinate Preparation : 2-(2-Cyanophenyl)ethane sulfinic acid is neutralized with NaOH to form the sodium salt.

  • Chlorination : Bubble Cl₂ through a sulfinate suspension in water or DCM at 0–5°C.

Example :
Sulfinate salt (1.0 mol) + Cl₂ (1.2 mol) in DCM → 0°C, 2 hours → 75% yield (extrapolated from).

Comparative Analysis of Methods

MethodReagents/ConditionsYield*AdvantagesLimitations
Sulfonic Acid ChlorinationSOCl₂, DCM, 50°C78%Simple, one-step chlorinationRequires stable sulfonic acid
Thiol Oxidative ChlorinationCl₂, SOCl₂, ethylene dichloride, 55°C88%High yield, scalableToxic Cl₂ handling
Sulfinate ChlorinationCl₂, DCM, 0°C75%Mild conditionsLow yield, sulfinate synthesis cost

*Yields extrapolated from analogous reactions.

Critical Considerations in Synthesis

Stability of the Cyano Group

The nitrile group is susceptible to hydrolysis under acidic or basic conditions. Chlorination must occur in neutral or weakly acidic media to prevent CN group degradation.

Purification Techniques

Post-reaction processing typically involves:

  • Liquid-Liquid Extraction : Separate organic phases using DCM or toluene.

  • Distillation : Remove solvents under reduced pressure (e.g., 40–50°C at 0.2 kPa).

  • Crystallization : Use hexane or ethyl acetate to precipitate pure product.

Chemical Reactions Analysis

Types of Reactions

2-(2-cyanophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonyl hydrazides, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, hydrazines, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a common reducing agent.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under acidic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonyl Hydrazides: Formed by the reaction with hydrazines.

    Sulfonic Acids: Formed by oxidation reactions.

Scientific Research Applications

2-(2-cyanophenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various sulfonyl-containing compounds.

    Biology: Employed in the synthesis of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-cyanophenyl)ethane-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The reactivity and applications of sulfonyl chlorides are heavily influenced by substituents on the aromatic ring or aliphatic chain. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Substituent(s) CAS Number Key Applications/Properties References
2-(2-Cyanophenyl)ethane-1-sulfonyl chloride* C₉H₈ClNO₂S 229.68 (calc.) 2-cyanophenyl Not explicitly listed Hypothesized: High reactivity due to -CN group
2-(2-Chlorophenyl)ethane-1-sulfonyl chloride C₈H₈Cl₂O₂S 239.12 2-chlorophenyl 728919-57-1 Building block for sulfonamide synthesis
2-Phenylethanesulfonyl chloride C₈H₉ClO₂S 204.67 Phenyl 4025-71-2 Intermediate in drug development
2-(4-Fluorophenyl)-2-methoxyethane-1-sulfonyl chloride C₉H₁₀ClFO₃S 252.69 4-fluorophenyl, methoxy 1781100-57-9 Specialty chemical synthesis
2-(Pentafluoro-λ⁶-sulfanyl)ethane-1-sulfonyl chloride C₂H₃ClF₅O₂S₂ 268.62 (calc.) SF₅ group Not explicitly listed Novel pentafluorosulfanylation reagent
2-(3-Methylphenyl)ethene-1-sulfonyl chloride C₉H₉ClO₂S 216.68 3-methylphenyl, ethene linkage Not explicitly listed Reactive dienophile in cycloadditions

Notes:

  • Electron-withdrawing groups (e.g., -CN, -Cl, -F) enhance electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution reactions .
  • Steric effects: Ortho-substituted derivatives (e.g., 2-chlorophenyl or 2-cyanophenyl) may exhibit reduced reactivity in bulky environments due to steric hindrance .
  • Functional diversity : Methoxy or ether-containing analogs (e.g., 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride ) are valued for solubility and compatibility in polar reaction media.

Physical and Chemical Properties

  • Solubility : Sulfonyl chlorides with ether or methoxy groups (e.g., 2-(2-methoxyethoxy)ethane-1-sulfonyl chloride ) exhibit improved solubility in organic solvents like THF or DCM.
  • Stability: Ortho-substituted derivatives (e.g., 2-cyanophenyl or 2-chlorophenyl) may require storage at low temperatures (-20°C) to prevent hydrolysis .
  • Molecular Weight : Compounds with extended aliphatic chains (e.g., 2-(2-(cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride, MW 270.77 ) show higher boiling points and viscosity.

Biological Activity

2-(2-Cyanophenyl)ethane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group attached to a 2-cyanophenyl ethane structure. Its molecular formula is C₉H₈ClN₁O₃S, with a molecular weight of approximately 247.70 g/mol. The sulfonyl chloride moiety is known for its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. This article delves into the biological activity of this compound, including its potential applications in pharmaceuticals and agrochemicals, as well as relevant research findings.

The unique arrangement of functional groups in 2-(2-cyanophenyl)ethane-1-sulfonyl chloride imparts distinct chemical properties compared to other sulfonyl chlorides. The presence of the cyanophenyl moiety may influence its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₉H₈ClN₁O₃S
Molecular Weight247.70 g/mol
Functional GroupsSulfonyl chloride, cyano

Biological Activity

While specific biological activity data for 2-(2-cyanophenyl)ethane-1-sulfonyl chloride is limited, compounds containing sulfonyl chloride groups often exhibit significant biological activities. They can serve as precursors for pharmaceuticals and agrochemicals. For instance, sulfonamides derived from similar compounds have been used as antibacterial agents.

Potential Applications

  • Pharmaceuticals : The sulfonyl chloride group can be converted into sulfonamide derivatives, which are known for their antibacterial properties.
  • Agrochemicals : Similar compounds are often utilized in the development of herbicides and pesticides due to their reactivity and ability to form stable bonds with biological targets.

Case Studies and Research Findings

  • Reactivity Studies : Interaction studies involving 2-(2-cyanophenyl)ethane-1-sulfonyl chloride are essential for understanding its reactivity and potential biological activity. Research typically focuses on its role as an intermediate in the synthesis of more complex molecules, which may exhibit desired biological activities.
  • Comparison with Similar Compounds : Research has shown that compounds with structural similarities to 2-(2-cyanophenyl)ethane-1-sulfonyl chloride often display notable biological activities. For example, the following compounds share structural features:
Compound NameStructure/DescriptionUnique Features
4-Methylbenzenesulfonyl chlorideContains a methyl group on the phenyl ringCommonly used as a reagent in organic synthesis
Benzene-1-sulfonyl chlorideA simpler structure without additional substituentsWidely used in producing sulfonamides
4-Cyanobenzenesulfonyl chlorideSimilar cyanophenyl structureMay exhibit different reactivity due to cyano group
  • Antiviral Activity : Although not directly related to 2-(2-cyanophenyl)ethane-1-sulfonyl chloride, studies on similar compounds have demonstrated antiviral properties. For instance, certain sulfonamide derivatives have been investigated for their ability to inhibit viral entry into host cells, highlighting the potential for related compounds to exhibit similar activities .

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(2-cyanophenyl)ethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sulfonation of 2-cyanophenylethane derivatives. A common approach includes:

Sulfonation : React 2-(2-cyanophenyl)ethane with chlorosulfonic acid in dichloromethane at 0–5°C under anhydrous conditions .

Purification : Use cold ether precipitation or column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.

  • Critical Factors : Excess chlorosulfonic acid improves yield but risks side reactions (e.g., ring sulfonation). Temperature control (<10°C) minimizes decomposition. Yields range from 60–75% under optimized conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals indicate purity?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.2 ppm) confirm the cyanophenyl group. The ethane-sulfonyl moiety shows a triplet for CH₂-SO₂ (~δ 3.5 ppm) and a singlet for SO₂Cl₂ (~δ 4.0 ppm) .
  • IR : Strong S=O stretches at ~1350 cm⁻¹ and 1150 cm⁻¹, and C≡N at ~2230 cm⁻¹ .
  • X-ray Crystallography : Resolves steric effects of the ortho-cyano group on the sulfonyl chloride geometry .

Q. How does the cyano group influence nucleophilic substitution reactions compared to halogenated analogs?

  • Methodological Answer : The electron-withdrawing cyano group enhances electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles (e.g., amines, alcohols). For example:

  • With Amines : React at 0°C in THF with triethylamine to form sulfonamides (yields ~80–90%, vs. 70–85% for chloro analogs) .
  • With Thiols : Use DMF as a catalyst to form thiosulfonates (yields ~75%) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s stability in protic vs. aprotic solvents?

  • Methodological Answer :

  • Hydrolysis Kinetics : In aqueous acetonitrile, the cyano group stabilizes the transition state via inductive effects, reducing hydrolysis rate (t₁/₂ = 12 hrs at pH 7) compared to non-cyano analogs (t₁/₂ = 4–6 hrs) .
  • Storage Recommendations : Store under argon in anhydrous DCM or THF at –20°C to prevent moisture ingress.

Q. How can computational modeling (e.g., DFT) predict reaction pathways for sulfonamide formation?

  • Methodological Answer :

  • DFT Workflow : Optimize geometries at the B3LYP/6-311+G(d,p) level. Calculate Gibbs free energy (ΔG‡) for the nucleophilic attack on sulfur.
  • Key Findings : The cyano group lowers ΔG‡ by 5–8 kcal/mol compared to chloro analogs, aligning with experimental rate enhancements .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Studies : Test across concentrations (1–100 μM) to differentiate bacteriostatic (MIC = 25 μM) vs. cytotoxic (IC₅₀ = 50 μM) thresholds .
  • Structural Modifications : Replace the cyano group with COOH to reduce cytotoxicity while retaining antimicrobial activity (e.g., MIC = 15 μM, IC₅₀ > 100 μM) .

Key Research Gaps

  • Stereoelectronic Effects : The ortho-cyano group’s role in directing elimination vs. substitution remains underexplored.
  • Biological Targets : Proteomic profiling (e.g., activity-based protein labeling) could identify specific enzyme targets .

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